molecular formula C21H30N4O3 B3786638 3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine

3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine

Cat. No.: B3786638
M. Wt: 386.5 g/mol
InChI Key: ZPESDPCPJAAIDH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character . The compound you mentioned is a specific derivative of imidazo[1,2-a]pyridine.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can be used to synthesize 3-arylimidazo[1,2-a]pyridines .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused bicyclic 5–6 heterocycle . The specific structure of “3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The specific reactions that “this compound” can undergo would depend on the reactivity of its functional groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and target. For example, some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions for research on “3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine” could include further exploration of its potential applications in medicinal chemistry and material science, as well as the development of new synthesis methods .

Properties

IUPAC Name

[3-[[4-(2-methoxyethoxy)piperidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-27-14-15-28-17-7-12-23(13-8-17)16-18-20(21(26)24-9-4-5-10-24)22-19-6-2-3-11-25(18)19/h2-3,6,11,17H,4-5,7-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPESDPCPJAAIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCN(CC1)CC2=C(N=C3N2C=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine
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3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine
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3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine
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3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine
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3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine
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3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridine

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